

"inter-laboratory comparison of Tartrazine quantification methods"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tartrazine**

Cat. No.: **B075150**

[Get Quote](#)

An Inter-Laboratory Comparison of **Tartrazine** Quantification Methods

For researchers, scientists, and drug development professionals, the accurate quantification of food additives like **Tartrazine** (E 102) is paramount for quality control, regulatory compliance, and safety assessment. This guide provides an objective comparison of common analytical methods for **Tartrazine** quantification, supported by experimental data from various studies. The primary methods covered are High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the quantitative performance characteristics of different analytical methods for **Tartrazine** determination as reported in various studies. These parameters are crucial for selecting the most appropriate method based on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation.

Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range	Recovery (%)	Reference
HPLC-DAD	1.22 µg/L	3.71 µg/L	Not Specified	98.1 - 106.6	[1][2]
2.50 µg/L	8.33 µg/L	Not Specified	Not Specified	[1][2]	
0.05 µg/mL	Not Specified	Not Specified	Not Specified	[1]	
1.095 µg/mL	3.644 µg/mL	3.79 - 38 µg/mL	Not Specified	[3]	
5.2 ng/mL	Not Specified	0.01 - 50.0 µg/mL	93.5 - 97.4	[4]	
0.036 - 0.07 µg/mL	0.098 - 0.2 µg/mL	Not Specified	Not Specified	[5][6]	
UV-Vis Spectrophotometry	3.52 µg/L	Not Specified	$10^{-7} - 1 \times 10^{-5}$ mol/L	>95	[7]
Not Specified	Not Specified	1.00 - 60.00 µg/mL	Not Specified	[1]	
Not Specified	5.79 µg/mL	5 - 25 µg/ml	Not Specified	[8]	
Capillary Electrophoresis (CE)	2.0 µg/mL	6.6 µg/mL	Not Specified	Not Specified	[1]
0.1 - 0.5 µg/mL	Not Specified	Not Specified	85	[1]	
3 - 6 µg/mL	Not Specified	3 - 95 µg/mL	Not Specified	[9]	
0.26 mg/L	Not Specified	0.53 - 130 mg/L	Not Specified	[10]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results.

Below are representative protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a highly specific and sensitive method for **Tartrazine** analysis.[11][12][13]

1. Sample Preparation (Soft Drinks):

- Degas the sample by mechanical agitation.[1]
- For samples with complex matrices, a solid-phase extraction (SPE) may be necessary to reduce matrix effects.[1][5] A recommended SPE method is the Dispersive Solid Phase Extraction (d-SPE), also known as the QuEChERS method.[11][12][13]
- Filter the sample through a 0.45 µm membrane filter prior to injection.[1]

2. Chromatographic Conditions:

- Column: A reverse-phase C18 column is commonly used.[14]
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and methanol (1:4 v/v).[14] Another option is a 6 mM tetrabutylammonium hydrogensulphate solution and acetonitrile (57:43).[3]
- Flow Rate: 1 mL/min.[3]
- Detection: UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength of **Tartrazine**, which is approximately 425-427 nm.[3][15]

3. Quantification:

- Prepare a series of standard solutions of **Tartrazine** of known concentrations.
- Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

- Inject the prepared sample and determine the concentration of **Tartrazine** from the calibration curve.

UV-Visible Spectrophotometry

Spectrophotometry offers a simpler and more cost-effective method for **Tartrazine** quantification, although it may be less specific than HPLC.[11][12][13]

1. Sample Preparation (Custard Powder):

- Weigh 5 g of the custard powder and dissolve it in a 50 ml volumetric flask with distilled water.[8]
- Filter the solution through a 0.45 µm Whatman filter paper.[8]
- Dilute the filtrate as needed to fall within the linear range of the calibration curve.[8]

2. Spectrophotometric Measurement:

- Use a double-beam UV-Visible spectrophotometer.[8]
- Measure the absorbance of the prepared sample solution at the maximum absorbance wavelength of **Tartrazine** (around 425-427 nm) against a reagent blank.[8]

3. Quantification:

- Prepare a series of **Tartrazine** standard solutions of known concentrations.
- Measure the absorbance of each standard solution to construct a calibration curve.
- Determine the concentration of **Tartrazine** in the sample by comparing its absorbance to the calibration curve.

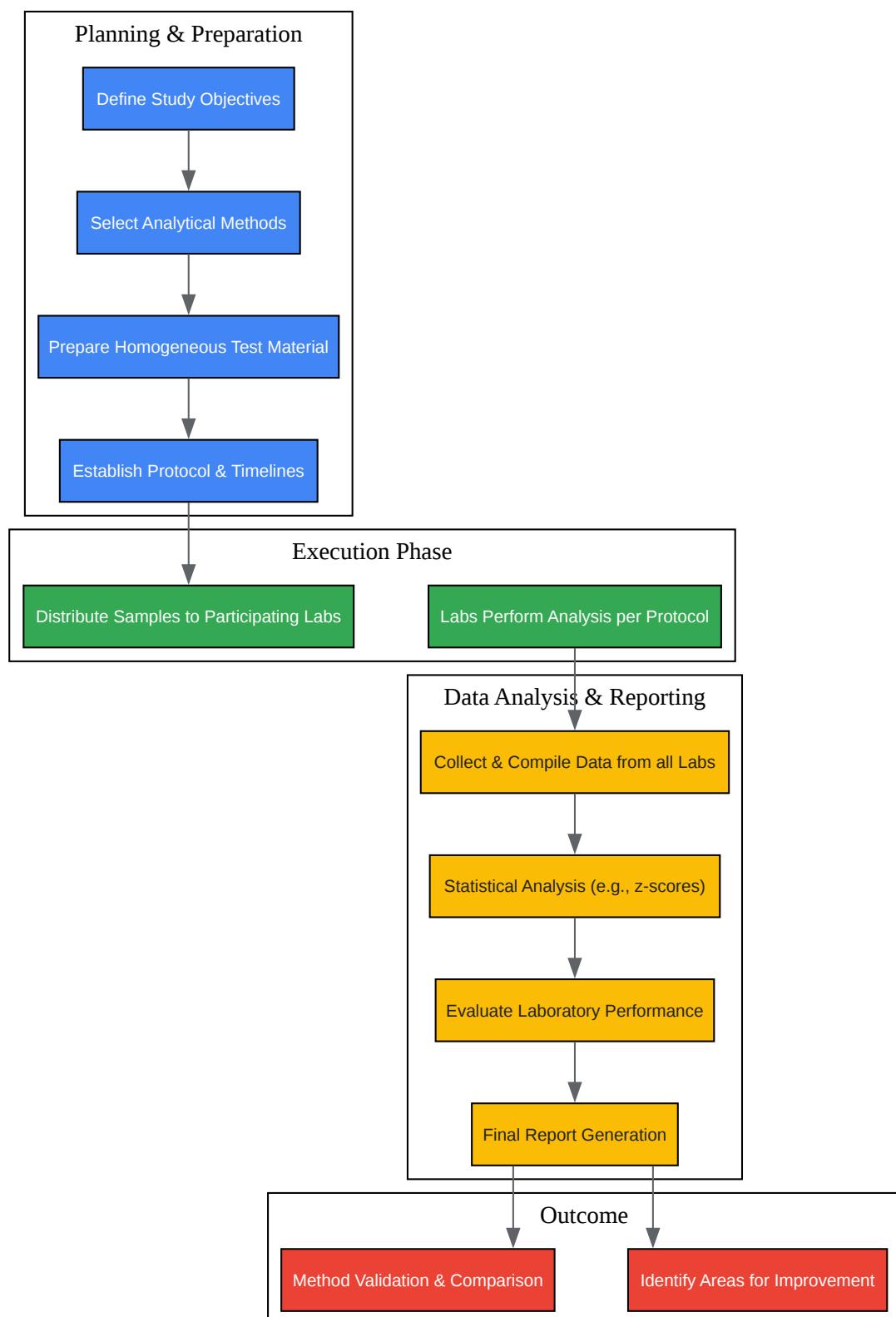
Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that can be used for the analysis of food colorants.[16]

1. Sample Preparation (Milk Beverages):

- To reduce matrix interference from milk samples, a simple solid-phase extraction (SPE) pretreatment can be employed.[1]
- The use of a polyamide column for SPE is effective.[1]

2. Electrophoretic Conditions:


- Capillary: A fused silica capillary is typically used.[10]
- Running Buffer: A common buffer is a 10 mM phosphate buffer at pH 11.0.[9]
- Separation Voltage: A high voltage, for instance, 20 kV, is applied for separation.[9]
- Injection: Hydrodynamic injection is a common method.[9]
- Detection: On-line detection is typically performed using a UV-visible spectrophotometric detector.[16]

3. Quantification:

- Similar to HPLC and spectrophotometry, quantification is achieved by creating a calibration curve from the analysis of standard **Tartrazine** solutions and comparing the peak area of the sample to this curve.

Workflow for Inter-Laboratory Comparison

To ensure the reliability and comparability of analytical results across different laboratories, an inter-laboratory comparison or proficiency test is often conducted. The following diagram illustrates a typical workflow for such a study.

[Click to download full resolution via product page](#)*Workflow of an inter-laboratory comparison study.*

This guide provides a foundational comparison of common **Tartrazine** quantification methods. For the most rigorous evaluation, a formal inter-laboratory study with standardized samples and protocols is recommended. Researchers should select the most suitable method based on their specific analytical needs and available resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iranarze.ir [iranarze.ir]
- 2. ijnrd.org [ijnrd.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Determination of Sunset Yellow and Tartrazine in Food Samples by Combining Ionic Liquid-Based Aqueous Two-Phase System with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an analytical method for determination of eight food dyes in beverage and fruit roll-ups by ion-pair HPLC-DAD [j.skums.ac.ir]
- 6. sid.ir [sid.ir]
- 7. jmchemsci.com [jmchemsci.com]
- 8. ajpamc.com [ajpamc.com]
- 9. Determination of dyes in foodstuffs by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Analysis of tartrazine aluminum lake and sunset yellow aluminum lake in foods by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mutiara.al-makkipublisher.com [mutiara.al-makkipublisher.com]
- 13. [PDF] Analysis Methodology For Establishing Tartrazine Levels In Food And Beverage Products: A Review | Semantic Scholar [semanticscholar.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. helixchrom.com [helixchrom.com]
- 16. Determination of Colorants (Tartrazine) in Milk Beverages by Capillary Electrophoresis - STEMart [ste-mart.com]
- To cite this document: BenchChem. ["inter-laboratory comparison of Tartrazine quantification methods"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075150#inter-laboratory-comparison-of-tartrazine-quantification-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com